molecular formula C12H16BrNO2 B7976606 2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

Cat. No.: B7976606
M. Wt: 286.16 g/mol
InChI Key: VWHZVRLFSXJLAG-UHFFFAOYSA-N
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Description

2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is an organic compound that features a bromine atom, a tetrahydropyran ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves the reaction of 2-bromoaniline with tetrahydro-2H-pyran-4-yl methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce nitroso, nitro, or amine derivatives .

Scientific Research Applications

2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

IUPAC Name

2-bromo-3-(oxan-4-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c13-12-10(14)2-1-3-11(12)16-8-9-4-6-15-7-5-9/h1-3,9H,4-8,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHZVRLFSXJLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC=CC(=C2Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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